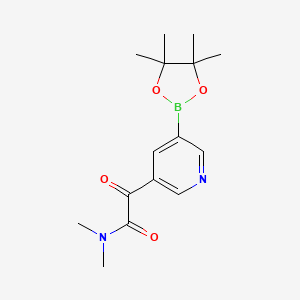
5-(2-(Dimethylamino)-2-oxoacetyl)pyridine-3-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(2-(Dimethylamino)-2-oxoacetyl)pyridine-3-boronic acid pinacol ester” is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling, a commonly applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM cross-coupling is due to its exceptionally mild and functional group tolerant reaction conditions, along with the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Synthesis Analysis
The synthesis of organoboron compounds like “this compound” often involves the use of a radical approach . For example, a protocol has been developed for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .Chemical Reactions Analysis
Organoboron compounds like “this compound” are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon–carbon bonds . Additionally, these compounds can undergo a variety of transformations, including oxidations, aminations, halogenations, and various types of CC-bond-formations .Aplicaciones Científicas De Investigación
Boronic Acid Derivatives in Drug Design and Discovery
Boronic acids and their derivatives have garnered attention for their versatility in organic synthesis, pharmacology, and materials science. Their stability in air and diverse reactivity make them valuable in creating cyclic boronate esters and BON heterocycles, which are explored for drug design due to their potential to enhance drug potency or improve pharmacokinetic profiles. The review by Plescia and Moitessier (2020) highlights the discovery processes of boronic acid drugs, underscoring the rationale for incorporating boronic acids into medicinal chemistry and the synthetic developments facilitating their integration into organic compounds (Plescia & Moitessier, 2020).
Role in Organic Synthesis and Material Science
Golovanov and Sukhorukov (2021) discuss the significance of cyclic boronate esters in organic synthesis, pharmacology, supramolecular chemistry, and materials science. Their review elaborates on BON heterocycles that are much less explored compared to boronate-diol esters and MIDA boronates. These compounds exhibit hydrolytic and thermal resistance, making them suitable for bioconjugate preparation and functional polymer modification, indicating their potential in medicinal chemistry and materials science applications (Golovanov & Sukhorukov, 2021).
Applications in Biological Activities and Environmental Impact
The research by Huang et al. (2021) on Phthalic Acid Esters (PAEs) explores their natural sources and biological activities. Although not directly related to the specific compound , PAEs' wide usage as plasticizers and their potential hazards highlight the environmental and health considerations of chemical derivatives, including those of boronic acids. This study provides a perspective on how chemical compounds, including boronic acid derivatives, can impact ecosystem functioning and public health (Huang et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being a boronic ester, acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium . This forms a new Pd–C bond, which is a key step in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The compound, as an organoboron reagent, plays a crucial role in this pathway .
Pharmacokinetics
It’s known that boronic esters, in general, are relatively stable and readily prepared . They are also generally environmentally benign , which suggests they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This is a crucial process in organic synthesis, enabling the construction of complex organic molecules . The compound’s role as an organoboron reagent in the Suzuki–Miyaura cross-coupling reaction is therefore highly valuable .
Action Environment
The action of the compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound can act effectively under a wide range of conditions. It’s worth noting that boronic esters can be sensitive to hydrolysis under mild acidic or basic conditions , which could influence the compound’s action, efficacy, and stability.
Direcciones Futuras
The use of organoboron compounds in Suzuki–Miyaura coupling reactions and other types of organic synthesis continues to be a vibrant area of research . Future directions may include the development of new synthesis protocols, the exploration of new types of reactions, and the design of new organoboron reagents with tailored properties for specific applications .
Propiedades
IUPAC Name |
N,N-dimethyl-2-oxo-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O4/c1-14(2)15(3,4)22-16(21-14)11-7-10(8-17-9-11)12(19)13(20)18(5)6/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZAAXYWFMIZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

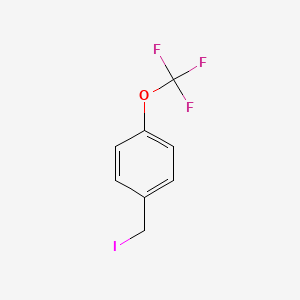

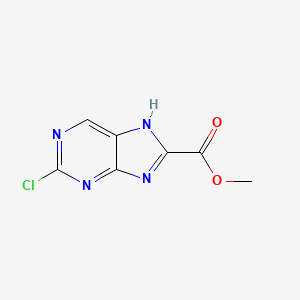

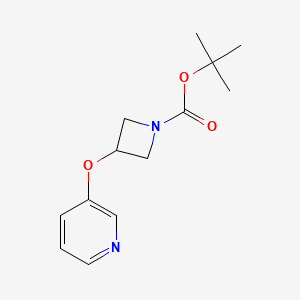


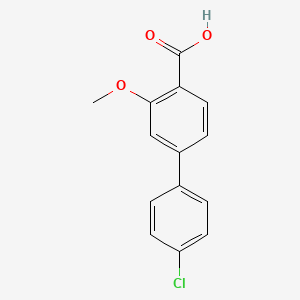
![Dibenzo[b,d]furan-3-ylboronic acid](/img/structure/B6334404.png)
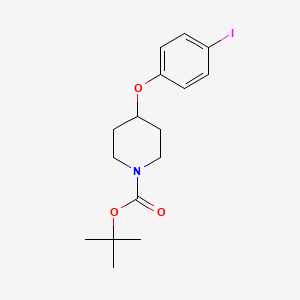
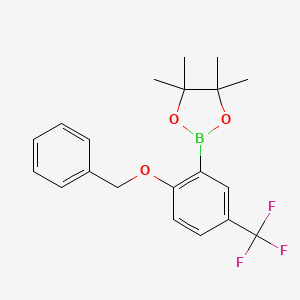
![[(1R,3R)-3-Aminocyclohexyl]methanol hydrochloride](/img/structure/B6334442.png)

